cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride
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Overview
Description
cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride: is a chemical compound with the molecular formula C7H14N2 · 2HCl and a molecular weight of 199.12 g/mol . This compound is characterized by the presence of an aminomethyl group and a cyclohexenylamine structure, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride typically involves the following steps:
Cyclohexene Derivative Formation: The initial step involves the formation of a cyclohexene derivative through a Diels-Alder reaction.
Aminomethylation: The cyclohexene derivative undergoes aminomethylation using formaldehyde and a primary amine under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexenylamines.
Scientific Research Applications
cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
- cis-2-Aminomethyl-cyclohexylamine dihydrochloride
- cis-2-Aminomethyl-cyclohexanol hydrochloride
- cis-4-Amino-cyclohexanol hydrochloride
Comparison:
- Structural Differences: While these compounds share a cyclohexane backbone, the position and nature of the substituents differ.
- Reactivity: The reactivity of these compounds varies based on the position of the amino group and the presence of additional functional groups.
- Applications: Each compound has unique applications based on its chemical properties. For example, cis-2-Aminomethyl-cyclohexylamine dihydrochloride is used in different synthetic pathways compared to cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride.
This compound stands out due to its specific structural features and versatile reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1S,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-2,6-7H,3-5,8-9H2;2*1H/t6-,7-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZDPVIIRMZSOT-JFYKYWLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1CN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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